chemical structure and properties of 6-(Chloromethyl)-1H-indazole
chemical structure and properties of 6-(Chloromethyl)-1H-indazole
The following technical guide is structured to serve as a high-level reference for researchers and drug development professionals. It prioritizes practical synthetic utility, chemical stability, and application in medicinal chemistry.
Versatile Scaffold for Targeted Covalent Modification and Linker Chemistry
Executive Summary
6-(Chloromethyl)-1H-indazole is a bifunctional heterocyclic building block critical to modern drug discovery. It bridges the gap between the pharmacologically privileged indazole core—found in numerous kinase inhibitors (e.g., Pazopanib, Axitinib)—and the demand for precise "linkerology" in PROTACs and covalent drugs. Its benzylic chloride moiety serves as a highly reactive electrophile for SN2 coupling, while the indazole nitrogen offers a secondary vector for optimization or attachment. This guide details its structural properties, validated synthetic pathways, and handling protocols.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | 6-(Chloromethyl)-1H-indazole |
| CAS Number | 944898-75-3 (Free Base) / 1955532-04-3 (HCl Salt) |
| Molecular Formula | C8H7ClN2 |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; limited solubility in water.[1][2][3] |
| pKa (Indazole NH) | ~13.8 (Calculated); Amphoteric nature allows deprotonation by strong bases (NaH, Cs2CO3). |
| Storage | -20°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |
Structural Insight: The molecule features a fused benzene-pyrazole ring system.[4] The chloromethyl group at the C6 position is "benzylic" in character, significantly activated by the aromatic system, making it a potent alkylating agent. The N1-H proton is acidic enough to require protection during base-mediated substitutions at the chloromethyl group to prevent polymerization or self-alkylation.
Synthetic Pathways[5][7][8][9][10][11]
The synthesis of 6-(Chloromethyl)-1H-indazole typically avoids direct radical halogenation of 6-methylindazole due to poor regioselectivity and over-chlorination. The industry-standard route proceeds via the reduction of the ester followed by deoxyhalogenation.
Pathway A: The Reductive-Deoxyhalogenation Route (Preferred)
This route ensures high regiochemical fidelity.
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Precursor: Methyl 1H-indazole-6-carboxylate.
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Reduction: Conversion to (1H-indazol-6-yl)methanol using LiAlH4 or DIBAL-H.
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Chlorination: Treatment with Thionyl Chloride (SOCl2) to yield the target.
Figure 1: Preferred synthetic pathway ensuring regioselectivity at the C6 position.
Reactivity Profile & Mechanism[3]
The utility of 6-(Chloromethyl)-1H-indazole lies in its dual reactivity. A common pitfall in its usage is the competitive nucleophilic attack by the indazole nitrogen (N1 or N2) if left unprotected.
The Benzylic Chloride (Electrophile)
The C6-chloromethyl group undergoes facile SN2 substitution with amines, thiols, and alkoxides.
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Reactivity Order: Thiol > Amine > Alkoxide.
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Leaving Group: Chloride is a moderate leaving group. If reactivity is low, in situ Finkelstein reaction (adding NaI) can generate the more reactive iodide species.
The Indazole Nitrogen (Nucleophile)
The N1-H is a nucleophile. In the presence of base, the molecule can dimerize (intermolecular N-alkylation).
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Mitigation: Use of protecting groups (THP, SEM, Boc) on the N1 position is highly recommended before reacting the chloromethyl group.
Figure 2: Divergent reactivity pathways. Protection of N1 is crucial to avoid dimerization.
Experimental Protocols
Protocol A: Synthesis from (1H-indazol-6-yl)methanol
Note: This procedure assumes the starting alcohol is available or freshly prepared via LiAlH4 reduction.
Reagents: (1H-indazol-6-yl)methanol (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), Dichloromethane (DCM, anhydrous).
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Setup: Charge a flame-dried round-bottom flask with (1H-indazol-6-yl)methanol suspended in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
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Addition: Add SOCl2 dropwise over 15 minutes. The suspension will likely clarify as the alkyl chloride forms.
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Reaction: Remove the ice bath and allow to stir at room temperature for 2-4 hours. Monitor by TLC (Note: The chloride may streak on silica; neutralize plate with Et3N).
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Workup: Carefully quench the reaction by pouring into saturated NaHCO3 solution (Caution: Gas evolution). Extract with DCM (3x).
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Purification: Dry organics over MgSO4 and concentrate. The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: SN2 Coupling with a Secondary Amine
Target: Synthesis of a 6-(aminomethyl)indazole library member.
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Protection (Optional but Recommended): Ensure the indazole N1 is Boc-protected.
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Coupling: Dissolve 6-(chloromethyl)-1-Boc-indazole (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and the secondary amine (1.2 eq).
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Conditions: Stir at 60°C for 4-12 hours.
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Deprotection: After workup, remove the Boc group using 4M HCl in Dioxane or TFA/DCM to yield the final bioactive salt.
Applications in Drug Discovery[5][6][9]
Kinase Inhibitors
The indazole core mimics the adenine ring of ATP, making it a "privileged scaffold" for kinase inhibition. The 6-position points towards the solvent-exposed region in many kinase binding pockets (e.g., FGFR, VEGFR), allowing the chloromethyl group to be used as a handle to attach solubilizing groups (like morpholine or piperazine) via the amine coupling described above.
Covalent Warheads
While the chloride itself is rarely the final warhead (usually acrylamides are preferred), the 6-chloromethyl group is the precursor to 6-(mercaptomethyl)indazoles or 6-(aminomethyl)indazoles , which are then functionalized with electrophiles to target Cysteine residues in the binding pocket.
"Linkerology" in PROTACs
The rigid geometry of the indazole ring provides a defined vector. Using the 6-chloromethyl group to attach a linker chain (PEG or alkyl) allows for precise spatial positioning of an E3 ligase ligand relative to a target protein, a critical factor in PROTAC design.
Safety & Handling (MSDS Summary)
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Hazard Classification: Skin Corr.[5] 1B (Causes severe skin burns and eye damage) due to potential hydrolysis to HCl and alkylating nature.
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Carcinogenicity: As an alkylating agent, it should be treated as a potential mutagen/carcinogen.
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Handling:
-
Wear double nitrile gloves and chemical safety goggles.
-
Handle exclusively in a fume hood.
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Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkyl chloride.
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References
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Synthesis and Biological Evaluation of Indazole Derivatives: Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Semantic Scholar / ResearchGate (2023). URL:[Link] (Verified via search context 1.7)
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Synthetic Methodology (Bromide/Chloride Route): Title: Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.[6] Source: ResearchGate. URL:[Link]
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General Indazole Reactivity: Title: Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde in Aqueous Hydrochloric Acid. Source: Journal of Organic Chemistry (ACS). URL:[Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
